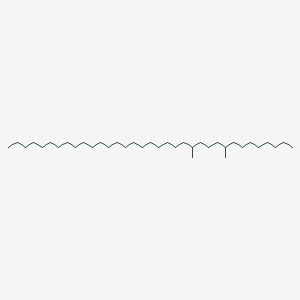![molecular formula C10H14N2O5 B14454628 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione CAS No. 70791-51-4](/img/structure/B14454628.png)
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H16N2O5. This compound is known for its unique structure, which includes an acetyloxyimino group and a morpholinyl group attached to a butane-1,3-dione backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione typically involves the reaction of morpholine with butane-1,3-dione in the presence of an acetyloxyimino group donor. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The morpholinyl group may also interact with biological membranes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Morpholin-4-yl)butane-1,3-dione: This compound lacks the acetyloxyimino group but has a similar morpholinyl and butane-1,3-dione structure.
2-(Hydroxyimino)-1-(morpholin-4-yl)butane-1,3-dione: This compound has a hydroxyimino group instead of an acetyloxyimino group.
Uniqueness
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
70791-51-4 |
|---|---|
Formule moléculaire |
C10H14N2O5 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
[(1-morpholin-4-yl-1,3-dioxobutan-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H14N2O5/c1-7(13)9(11-17-8(2)14)10(15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
Clé InChI |
IOPDXRDUYBDHRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=NOC(=O)C)C(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Hydroxyphenyl)-5-{[(propan-2-yl)oxy]methyl}-1,3-oxazolidin-2-one](/img/structure/B14454549.png)
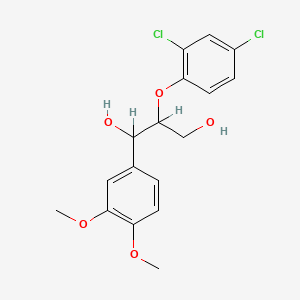
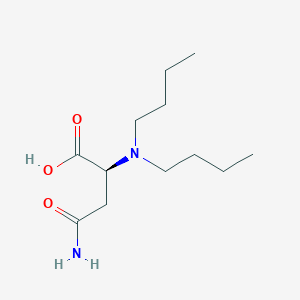



![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)

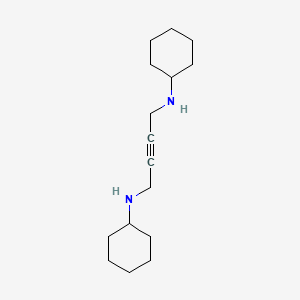
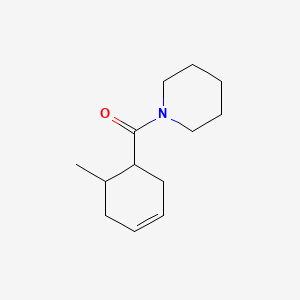
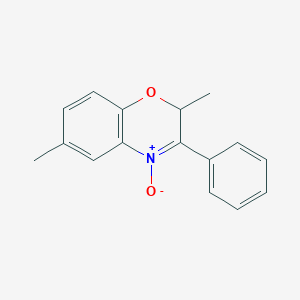
![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
